Cas no 2418678-81-4 (3-Azido-5-iodo-4-methylbenzoic acid)

3-Azido-5-iodo-4-methylbenzoic acid structure
2418678-81-4 structure
Product name:3-Azido-5-iodo-4-methylbenzoic acid
CAS No:2418678-81-4
MF:C8H6IN3O2
Molecular Weight:303.056613445282
CID:5677095
PubChem ID:165773830

3-Azido-5-iodo-4-methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • EN300-26627452
    • 3-azido-5-iodo-4-methylbenzoic acid
    • 2418678-81-4
    • 3-Azido-5-iodo-4-methylbenzoic acid
    • インチ: 1S/C8H6IN3O2/c1-4-6(9)2-5(8(13)14)3-7(4)11-12-10/h2-3H,1H3,(H,13,14)
    • InChIKey: RERLRLQDBWUZAV-UHFFFAOYSA-N
    • SMILES: IC1=CC(C(=O)O)=CC(=C1C)N=[N+]=[N-]

計算された属性

  • 精确分子量: 302.95047g/mol
  • 同位素质量: 302.95047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 278
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.7Ų
  • XLogP3: 3.4

3-Azido-5-iodo-4-methylbenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26627452-1.0g
3-azido-5-iodo-4-methylbenzoic acid
2418678-81-4 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26627452-1g
3-azido-5-iodo-4-methylbenzoic acid
2418678-81-4
1g
$0.0 2023-09-12

3-Azido-5-iodo-4-methylbenzoic acid 関連文献

3-Azido-5-iodo-4-methylbenzoic acidに関する追加情報

Exploring the Properties and Applications of 3-Azido-5-iodo-4-methylbenzoic acid (CAS No. 2418678-81-4)

In the realm of organic chemistry and pharmaceutical research, 3-Azido-5-iodo-4-methylbenzoic acid (CAS No. 2418678-81-4) has emerged as a compound of significant interest. This benzoic acid derivative, characterized by its azido and iodo functional groups, offers unique reactivity patterns that make it invaluable in synthetic chemistry, drug discovery, and material science. Researchers are increasingly focusing on its potential in click chemistry applications, where its azide group enables efficient cycloaddition reactions with alkynes, a cornerstone of modern bioconjugation strategies.

The structural features of 3-Azido-5-iodo-4-methylbenzoic acid—particularly the presence of both iodine and azide moieties—allow for versatile modifications. The iodo substituent facilitates cross-coupling reactions like Suzuki or Sonogashira couplings, pivotal in constructing complex molecular architectures. Meanwhile, the methyl group at the 4-position enhances stability, making this compound a reliable intermediate in multi-step syntheses. Recent studies highlight its role in developing PET radiotracers, where the iodine atom can be replaced with radioactive isotopes for imaging applications.

From an industrial perspective, 3-Azido-5-iodo-4-methylbenzoic acid aligns with the growing demand for high-value building blocks in medicinal chemistry. Its compatibility with bioorthogonal chemistry techniques addresses key challenges in targeted drug delivery and proteomics research. A surge in publications on platforms like PubMed and Reaxys underscores its relevance in designing small-molecule inhibitors and fluorescent probes. Notably, its carboxylic acid functionality enables easy conjugation to biomolecules, expanding utility in bioconjugation workflows.

Environmental and safety considerations are also integral to discussions about 3-Azido-5-iodo-4-methylbenzoic acid. While not classified as hazardous under standard regulations, proper handling of azide-containing compounds is emphasized in laboratory settings. Innovations in green chemistry have spurred interest in optimizing its synthesis to reduce waste, reflecting broader trends toward sustainable chemical production. Researchers frequently search for "safe handling of azides" and "iodo-benzoic acid derivatives," indicating a need for accessible safety data.

Looking ahead, the compound’s potential in cancer therapeutics and diagnostic agents is a hot topic. Its dual-functional design supports the development of theranostic platforms—combining therapy and diagnostics—a field gaining traction in precision medicine. As AI-driven drug discovery accelerates, compounds like 3-Azido-5-iodo-4-methylbenzoic acid are likely to see expanded use in virtual screening libraries, addressing queries such as "azide-iodo synergy in drug design."

In summary, 3-Azido-5-iodo-4-methylbenzoic acid (CAS No. 2418678-81-4) exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications, from click chemistry to imaging technologies, position it as a critical tool for scientists tackling challenges in healthcare and beyond. With ongoing advancements, this compound will undoubtedly remain at the forefront of molecular innovation.

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